molecular formula C8H6N2OS B588972 S-1H-Benzimidazol-2-yl methanethioate CAS No. 125496-23-3

S-1H-Benzimidazol-2-yl methanethioate

Cat. No.: B588972
CAS No.: 125496-23-3
M. Wt: 178.209
InChI Key: SNQCRBAYKYPUIH-UHFFFAOYSA-N
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Description

S-1H-Benzimidazol-2-yl methanethioate is a benzimidazole derivative featuring a methanethioate group (SCH2CO-) attached to the 2-position of the benzimidazole core. Benzimidazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

125496-23-3

Molecular Formula

C8H6N2OS

Molecular Weight

178.209

IUPAC Name

S-(1H-benzimidazol-2-yl) methanethioate

InChI

InChI=1S/C8H6N2OS/c11-5-12-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10)

InChI Key

SNQCRBAYKYPUIH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)SC=O

Synonyms

Methanethioic acid, S-1H-benzimidazol-2-yl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with O-alkyl acridinium methanethioates (e.g., O-n-Butyl[(10-methylacridinium-9-yl)amino]methanethioate) and benzimidazole derivatives (e.g., (1H-Benzimidazol-1-yl)methanol). Key distinctions include:

  • Core Heterocycle :
    • Benzimidazole : Exhibits a fused benzene-imidazole ring system, enabling hydrogen bonding via NH groups .
    • Acridine : A larger tricyclic aromatic system, which may enhance thermal stability but reduce solubility .
  • O-Alkyl Methanethioates (O-linked): Oxygen-linked alkyl groups (e.g., n-butyl, sec-butyl) may alter steric effects and electronic properties .

Physicochemical Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Core Structure Substituent Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
S-1H-Benzimidazol-2-yl methanethioate Benzimidazole Methanethioate (S) Not reported - Expected C=N (1609 cm⁻¹), NHCS (1498 cm⁻¹)
O-n-Butyl[(10-methylacridinium)amino]methanethioate Acridine O-n-Butyl 136–138 88 IR: C-O-C (1168 cm⁻¹), C=N (1609 cm⁻¹)
O-sec-Butyl[...]methanethioate (5f) Acridine O-sec-Butyl 220 (decomp) 62 IR: NHCS (1498 cm⁻¹), C-O-C (1168 cm⁻¹)
(1H-Benzimidazol-1-yl)methanol Benzimidazole Methanol Not specified - Hydrogen bonding via OH/NH groups
Key Observations:
  • Melting Points : Acridine-based methanethioates exhibit higher thermal stability (e.g., 136–220°C) compared to benzimidazole derivatives, likely due to extended aromaticity .
  • Synthetic Yields : O-n-Butyl derivatives achieve higher yields (88%) than bulkier O-sec-Butyl analogs (62%), suggesting steric hindrance impacts reaction efficiency .
  • Spectral Features: IR: NHCS (1498 cm⁻¹) and C=N (1609 cm⁻¹) stretches are common in methanethioates, while C-O-C (1168 cm⁻¹) is unique to O-alkyl derivatives . Hydrogen Bonding: Benzimidazole derivatives (e.g., (1H-Benzimidazol-1-yl)methanol) exhibit NH/OH interactions, influencing crystal packing .

Preparation Methods

Alkylation of 2-Mercaptobenzimidazole

The most direct route involves alkylation of 2-mercaptobenzimidazole (the thiol precursor) with methylating agents. This method leverages nucleophilic substitution, where the thiolate anion attacks a methyl halide:

2-Mercaptobenzimidazole+CH3IBaseS-1H-Benzimidazol-2-yl methanethioate+HI\text{2-Mercaptobenzimidazole} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{S-1H-Benzimidazol-2-yl methanethioate} + \text{HI}

Procedure :

  • 2-Mercaptobenzimidazole (0.01 mol) is dissolved in ethanol or dimethylformamide (DMF).

  • A base (e.g., K2_2CO3_3 or NaOH) is added to deprotonate the thiol, forming the thiolate ion.

  • Methyl iodide (0.012 mol) is introduced dropwise at 0–5°C to minimize side reactions.

  • The mixture is refluxed for 6–12 hours, followed by quenching with ice water.

  • The product is isolated via filtration or extraction and recrystallized from ethanol.

Key Data :

  • Yield : 85–96% (analogous to reported thioether syntheses).

  • Purity : >97% (HPLC).

Chloroacetamide Substitution

An alternative method involves substituting a chloroacetamide intermediate with 2-mercaptobenzimidazole :

Procedure :

  • 3-(2-Chloroacetamido)benzoic acid is synthesized by reacting m-aminobenzoic acid with chloroacetyl chloride in ethanol.

  • The chloro intermediate is refluxed with 2-mercaptobenzimidazole and K2_2CO3_3 in ethanol, substituting the chloride with the benzimidazole-thiolate group.

  • For This compound , methyl chloroacetate replaces chloroacetyl chloride, enabling direct methylthioate formation.

Key Data :

  • Reaction Time : 5–6 hours.

  • Yield : 90–96%.

Advanced Methodologies

Triazine-Mediated Activation

Patented methods for related benzimidazoles use 1,3,5-triazines (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) to activate carboxylic acid intermediates before coupling with amines. While developed for bi-benzimidazoles, this approach could adapt to methanethioate synthesis by substituting amines with thiols.

Conditions :

  • Temperature : 0–5°C for activation, 25°C for coupling.

  • Solvent : Methanol or ethanol.

Thionyl Chloride-Mediated Cyclization

In a multi-step synthesis, thionyl chloride converts carboxylic acids to acyl chlorides, which subsequently react with thiols. For example:

  • 3-(2-(1H-Benzimidazol-2-ylthio)acetamido)benzoic acid is treated with thionyl chloride to form the acyl chloride.

  • Reaction with methylthiol nucleophiles yields the methanethioate derivative.

Key Data :

  • Cyclization Temperature : 55°C.

  • Yield : 60–70%.

Optimization and Challenges

Solvent and Base Selection

  • Polar Solvents : Methanol and ethanol are preferred for their ability to dissolve both thiols and methylating agents.

  • Bases : K2_2CO3_3 outperforms NaOH in minimizing hydrolysis of methyl iodide.

Side Reactions

  • Oxidation : Thiols may oxidize to disulfides; thus, reactions are conducted under inert atmospheres.

  • Over-Alkylation : Excess methyl iodide can lead to quaternary ammonium salts, necessitating stoichiometric control.

Comparative Analysis of Methods

MethodStarting MaterialReagents/ConditionsYieldPurity
Alkylation2-MercaptobenzimidazoleCH3_3I, K2_2CO3_3, EtOH90%>97%
Chloroacetamide RouteChloroacetyl chlorideK2_2CO3_3, reflux96%95%
Triazine ActivationCarboxylic acid1,3,5-Triazine, NMM, MeOH60%90%

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